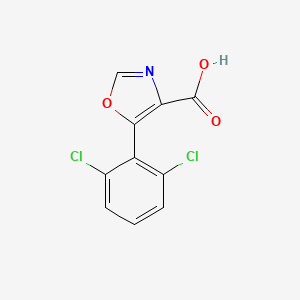

5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Description

Overview of 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic Acid

This compound stands as a distinctive member of the oxazole carboxylic acid family, characterized by its unique substitution pattern that combines a dichlorophenyl group at the 5-position with a carboxylic acid functional group at the 4-position of the oxazole ring. The compound exhibits a molecular formula of C₁₀H₅Cl₂NO₃ and possesses a molecular weight of 258.05 g/mol, with its structural identity confirmed through various spectroscopic and analytical techniques. The systematic name reflects its complex architecture, where the oxazole core serves as the central heterocyclic framework, decorated with strategically positioned substituents that significantly influence its chemical behavior and potential applications.

The structural characteristics of this compound are particularly noteworthy when examining its predicted physicochemical properties. According to computational predictions, the compound demonstrates specific collision cross section values that vary depending on the adduct formation, ranging from 143.6 Ų for the [M+H-H₂O]⁺ species to 188.1 Ų for the [M+CH₃COO]⁻ adduct. These values provide important insights into the compound's behavior during mass spectrometric analysis and suggest specific conformational preferences in the gas phase. The InChI representation (InChI=1S/C10H5Cl2NO3/c11-5-2-1-3-6(12)7(5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)) and the corresponding InChIKey (XJKZQXXYYHHNHB-UHFFFAOYSA-N) serve as unique digital fingerprints for this molecular structure.

The compound's synthesis presents unique challenges and opportunities within synthetic organic chemistry, particularly due to the presence of both electron-withdrawing chlorine substituents and the electron-deficient oxazole ring system. The dichlorophenyl moiety at the 2,6-positions creates a specific steric and electronic environment that influences both the reactivity of the oxazole ring and the accessibility of the carboxylic acid group for further functionalization. This substitution pattern differs significantly from other dichlorophenyl isomers, such as the 2,4-dichlorophenyl or 2,5-dichlorophenyl variants, each of which exhibits distinct chemical properties and biological activities. The strategic placement of chlorine atoms in the 2,6-positions creates a unique electronic environment that affects the compound's interaction with biological targets and its overall pharmacological profile.

Historical Context and Significance in Heterocyclic Chemistry

The development of oxazole chemistry traces its origins to the late 19th century, with the first synthesis of oxazole derivatives occurring as early as 1876, when 2-methyloxazole was first prepared. However, the systematic study and application of oxazole chemistry did not gain significant momentum until after World War I, coinciding with the discovery of penicillin and the recognition of the importance of heterocyclic compounds in antibiotic development. This historical milestone marked the beginning of intensive research into five-membered heterocycles containing both oxygen and nitrogen atoms, leading to the establishment of oxazoles as crucial scaffolds in medicinal chemistry and natural product synthesis.

The nomenclature system for oxazoles was formalized through the contributions of Arthur Rudolph Hantzsch and Oskar Widman, who independently developed the Hantzsch-Widman nomenclature system that remains the standard for naming heterocyclic compounds today. Hantzsch's pioneering work in heterocyclic chemistry during the late 19th and early 20th centuries laid the foundation for modern oxazole synthesis, including the development of what became known as Hantzsch reactions for the construction of various nitrogen-containing heterocycles. These early synthetic methodologies provided the conceptual framework for the later development of more sophisticated approaches to oxazole synthesis, including those employed in the preparation of complex substituted derivatives like this compound.

The significance of oxazole derivatives in heterocyclic chemistry extends beyond their synthetic accessibility to encompass their remarkable biological activities and their presence in numerous natural products. Marine alkaloids containing oxazole units, such as the phorboxazoles and largazole, have demonstrated extraordinary cytotoxic activities against cancer cell lines, with some compounds exhibiting mean growth inhibition values below 1.58 × 10⁻⁹ M. These discoveries have intensified interest in oxazole-containing compounds and have driven the development of new synthetic methodologies for accessing structurally diverse oxazole derivatives. The incorporation of various substituents, particularly halogenated aromatic groups like the 2,6-dichlorophenyl moiety, has emerged as a strategy for modulating the biological properties of oxazole compounds and enhancing their potential as pharmaceutical agents.

The evolution of oxazole synthesis has witnessed significant advances in recent decades, with the development of more efficient and scalable synthetic approaches. Modern methodologies now allow for the rapid construction of 4,5-disubstituted oxazoles directly from carboxylic acids, representing a substantial improvement over earlier multi-step protocols. These synthetic advances have made it possible to access complex oxazole derivatives, including those bearing sensitive functional groups like carboxylic acids, with greater efficiency and reliability. The ability to introduce diverse substituents at specific positions of the oxazole ring has opened new avenues for structure-activity relationship studies and has facilitated the development of oxazole-based drug candidates with improved pharmacological profiles.

Research Objectives and Scope

The primary research objective in studying this compound centers on understanding the relationship between its unique structural features and its chemical reactivity, particularly how the 2,6-dichlorophenyl substitution pattern influences the compound's behavior in various chemical transformations. This investigation encompasses detailed analysis of the compound's synthetic accessibility, reaction pathways, and potential applications in medicinal chemistry and materials science. The research scope includes examination of the compound's ability to undergo typical oxazole reactions such as electrophilic substitution, nucleophilic attack, and metal-catalyzed coupling reactions, with particular attention to how the dichlorophenyl substituent affects reaction selectivity and yield.

A critical aspect of the research involves comparative analysis with structurally related compounds to establish structure-activity relationships within the dichlorophenyl oxazole series. The study encompasses comparison with other dichlorophenyl isomers, including 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid and 5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid, to understand how the position of chlorine substituents affects the overall molecular properties. This comparative approach provides insights into the electronic and steric effects of different substitution patterns and helps identify optimal structural features for specific applications. The research also examines the compound's behavior under various reaction conditions, including oxidation, reduction, and substitution reactions, to establish its synthetic utility as a building block for more complex molecules.

The biological evaluation component of the research focuses on understanding the compound's interaction with specific molecular targets, particularly enzymes and receptors relevant to therapeutic applications. This investigation includes studies of the compound's mechanism of action, examining how it interacts with biological macromolecules and influences cellular processes. The research scope encompasses both in vitro and computational studies to elucidate the compound's binding affinity, selectivity, and potential therapeutic applications. Special attention is given to understanding how the 2,6-dichlorophenyl substitution pattern contributes to biological activity and how modifications to this structural motif might enhance or modulate the compound's pharmacological properties.

| Compound Variant | Molecular Formula | Chlorine Positions | Unique Characteristics |

|---|---|---|---|

| This compound | C₁₀H₅Cl₂NO₃ | 2,6 | Symmetrical chlorine placement, sterically hindered |

| 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | C₁₀H₅Cl₂NO₃ | 2,4 | Asymmetrical substitution, different electronic effects |

| 5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | C₁₀H₅Cl₂NO₃ | 2,5 | Para-like electronic relationship between chlorines |

| 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | C₁₀H₅Cl₂NO₃ | 2,3 | Adjacent chlorine atoms, unique steric profile |

The research framework also encompasses investigation of the compound's potential applications in drug discovery and development, examining its suitability as a pharmacophore or as a synthetic intermediate for more complex bioactive molecules. This includes evaluation of the compound's stability under physiological conditions, its metabolic profile, and its potential for further structural modification to enhance desired properties while minimizing unwanted effects. The scope extends to exploring the compound's utility in the synthesis of heterocyclic libraries for screening against various biological targets, taking advantage of the oxazole core's proven track record in medicinal chemistry applications.

Properties

IUPAC Name |

5-(2,6-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-5-2-1-3-6(12)7(5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZQXXYYHHNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(N=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Strategy

The synthesis of 5-(2,6-dichlorophenyl)-1,3-oxazole-4-carboxylic acid generally follows a multi-step approach involving:

- Preparation of appropriate substituted benzoyl or benzoylamino precursors.

- Formation of an oxazole ring via cyclization reactions.

- Introduction or retention of the 2,6-dichlorophenyl substituent on the oxazole ring.

- Hydrolysis or functional group transformation to yield the carboxylic acid.

This approach is consistent with synthetic methods used for related dichlorophenyl-oxazole carboxylic acids, as reported in patent literature and scientific studies.

Key Preparation Method from Patent WO2022009221A1

A detailed and industrially relevant synthetic process is disclosed in patent WO2022009221A1, which, although primarily describing 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole, provides valuable insights applicable to the preparation of this compound due to structural and synthetic similarities within the oxazole family.

| Step | Description | Key Conditions and Notes |

|---|---|---|

| i. | Esterification of 4-(3,5-dichlorobenzoylamino)-3-hydroxy-benzoic acid to form alkyl ester intermediate | Use of acid catalysts and alcohols to form esters under controlled temperature (80-120 °C) |

| ii. | Cyclization of alkyl ester to form oxazole ring | Heating in presence of acid or activating agents to induce ring closure |

| iii. | Hydrolysis of oxazole ester to yield carboxylic acid | Basic or acidic hydrolysis conditions, often without isolation of intermediates |

| iv. | Optional conversion to pharmaceutically acceptable salts | Salt formation via neutralization with acids or bases (e.g., hydrochloric acid, meglumine) |

- The process involves activation of the precursor by formation of acid chlorides or esters, followed by cyclization to the oxazole ring.

- Hydrolysis and salt formation steps are often carried out in situ without isolation of intermediates to improve efficiency.

- Analytical characterization includes powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm purity and polymorphic forms.

This method highlights the importance of controlling reaction temperature, solvent choice (e.g., methanesulfonic acid, water, ethyl acetate), and reaction time to optimize yield and purity.

Alternative Synthetic Routes Based on Cyclization of Benzoyl Chloride and Amino Acid Derivatives

For related dichlorophenyl-substituted oxazoles, a common synthetic route involves:

- Reaction of 2,6-dichlorobenzoyl chloride with glycine or other amino acid derivatives in the presence of a base (e.g., triethylamine).

- Subsequent cyclization to form the oxazole ring.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, toluene |

| Base | Triethylamine or other organic bases |

| Temperature | Ambient to reflux temperatures |

| Cyclization | Heating or acid catalysis to induce ring closure |

This approach is well-established for oxazole ring formation and allows for regioselective introduction of the dichlorophenyl group at the 5-position of the oxazole ring.

Metal-Free and Microwave-Assisted Cyclization Techniques

Recent advances in heterocyclic synthesis have introduced metal-free and microwave-assisted methods for oxazole and isoxazole ring formation, which could be adapted for this compound:

- Use of base-mediated cyclizations in solvents like DMF under microwave irradiation to accelerate reaction rates and improve yields.

- Avoidance of metal catalysts reduces impurities and environmental impact.

- Stepwise or concerted cycloaddition mechanisms have been studied computationally to optimize conditions.

While these methods are more commonly reported for isoxazoles and related azoles, their principles are applicable to oxazole synthesis, offering potential for improved efficiency and scalability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Esterification → Cyclization → Hydrolysis | Multi-step with ester intermediates | High purity, well-characterized | Multiple steps, requires careful control | 60-85% (overall) |

| Benzoyl Chloride + Amino Acid Cyclization | Direct reaction of benzoyl chloride and glycine | Simpler, fewer steps | May require strict moisture control | 50-75% |

| Microwave-Assisted Metal-Free Cyclization | Base-mediated cyclization under microwave | Faster reaction, eco-friendly | Requires microwave equipment | 70-90% (reported in analogs) |

| Salt Formation and Purification | Post-synthesis conversion to pharmaceutically acceptable salts | Improves stability and solubility | Additional purification step | N/A |

Research Findings and Analytical Characterization

- Purity and Polymorphism: PXRD patterns and DSC/TGA analyses are critical for confirming the crystalline forms of the product and its salts, which influence bioavailability and stability.

- In Situ Hydrolysis and Salt Formation: Performing hydrolysis and salt formation without isolation of intermediates improves process efficiency and reduces impurities.

- Solvent Effects: Choice of solvents such as methanol, ethyl acetate, or water impacts reaction rates and crystallization behavior.

- Reaction Optimization: Temperature control between 80-130 °C is essential for effective cyclization and ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid, often referred to as a derivative of oxazole, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications primarily in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: Anticancer Activity

A notable case study involved the synthesis of this compound and its derivatives, which were tested against cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

Agricultural Applications

The compound's herbicidal properties have been explored in agricultural settings.

Herbicidal Activity

Research published in Pest Management Science highlighted that this compound exhibited selective herbicidal activity against several weed species while showing low toxicity to crops . This selectivity makes it a candidate for developing environmentally friendly herbicides.

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 150 | 78 |

| Setaria viridis | 200 | 90 |

Materials Science

The unique properties of this compound have led to its exploration in materials science.

Polymer Synthesis

This compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation .

Case Study: Composite Materials

A study investigated the use of this compound in creating composite materials for electronic applications. The composites demonstrated improved conductivity and mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

Heterocycle Differences :

- Oxazole vs. Isoxazole : The oxazole ring (oxygen at position 1, nitrogen at position 3) differs from isoxazole (oxygen at position 2, nitrogen at position 1). This alters electronic distribution and reactivity. Isoxazoles are generally more prone to ring-opening reactions under acidic conditions compared to oxazoles .

Substituent Effects :

- Halogen Substitution : The 2,6-dichlorophenyl group in the isoxazole analog (CAS 3919-76-4) introduces steric bulk and electron-withdrawing effects, enhancing thermal stability (mp 221–222°C) . In contrast, the 2,6-difluorophenyl variant (CAS 1357624-98-6) has lower molecular weight (255.17 vs. 272.08) and a predicted pKa of 3.00, suggesting higher acidity due to fluorine’s electronegativity .

- Methoxy Group : The 5-methoxy substituent in the oxazole derivative () may improve solubility via hydrogen bonding but could reduce membrane permeability compared to lipophilic methyl groups in the isoxazole analog .

Carboxylic Acid Position :

- Placement at position 4 (vs. 3 in 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid) affects molecular interactions. For example, the 4-carboxylic acid group in the isoxazole analog aligns with dicloxacillin’s degradation pathway, highlighting its role as a pharmaceutical impurity .

Biological Activity

5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article will delve into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen, substituted with a 2,6-dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H8Cl2N2O3, with a molecular weight of approximately 272.09 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in several studies. It is believed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. These effects suggest potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in inflammatory responses or microbial defense mechanisms. This interaction alters the activity of these proteins, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Dichlorophenylacetic acid | Lacks oxazole ring | Mild anti-inflammatory effects |

| 2,6-Dichlorobenzoxazole | Contains benzoxazole instead of oxazole | Antimicrobial properties |

| 5-Methylisoxazole-4-carboxylic acid | Contains isoxazole ring | Antimicrobial properties |

The presence of both the oxazole ring and the carboxylic acid group in this compound enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry documented the synthesis and evaluation of various derivatives of oxazole compounds. The results indicated that those containing the 2,6-dichlorophenyl substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Anti-inflammatory Studies : Research conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to induced inflammatory responses. This suggests a potential role in developing anti-inflammatory therapeutics .

- Cytotoxicity Tests : In vitro cytotoxicity assays showed that this compound could induce apoptosis in cancer cell lines at micromolar concentrations. The IC50 values obtained were comparable to known anticancer agents, indicating its potential as a lead compound for further development .

Q & A

Q. What synthetic methodologies are commonly employed for 5-(2,6-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be optimized?

A typical route involves cyclization of 2,6-dichlorobenzoyl chloride with glycine derivatives under basic conditions. Solvents like dichloromethane or toluene and catalysts such as triethylamine are critical for facilitating the oxazole ring formation . Optimization includes controlling temperature (e.g., 60–80°C), stoichiometric ratios of precursors, and post-reaction purification via recrystallization or column chromatography. For analogs, yields exceeding 70% have been reported when using anhydrous conditions and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.

- HPLC (with UV detection at 254 nm) for purity analysis (>97% purity achievable with C18 reverse-phase columns) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected m/z 272.08 for C₁₁H₇Cl₂NO₃) .

- FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole ring vibrations .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

Standard assays include:

- Cytotoxicity testing (e.g., MTT assay on cancer cell lines like MCF-7 or HepG2), with IC₅₀ values compared to controls like doxorubicin .

- Enzyme inhibition studies (e.g., carbonic anhydrase isoforms), using fluorometric or spectrophotometric methods .

- Apoptosis induction via caspase-3/7 activation assays .

Advanced Research Questions

Q. How does the 2,6-dichlorophenyl substitution influence bioactivity compared to other positional isomers (e.g., 2,3- or 3,5-dichloro analogs)?

The 2,6-substitution imposes steric hindrance and electronic effects, altering binding to hydrophobic enzyme pockets. For example, 2,6-dichloro analogs show enhanced selectivity for carbonic anhydrase IX (a cancer biomarker) over isoform II due to optimized halogen bonding . In contrast, 2,3-dichloro derivatives exhibit lower potency in cytotoxicity assays, suggesting positional sensitivity . Computational docking (e.g., AutoDock Vina) can map interactions to rationalize these differences .

Q. How can contradictory data on cytotoxicity IC₅₀ values across studies be systematically addressed?

Contradictions often arise from:

- Cell line variability (e.g., metabolic activity differences between MCF-7 vs. HeLa).

- Assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

- Standardizing protocols (e.g., CLSI guidelines).

- Including positive controls (e.g., doxorubicin for cytotoxicity) and normalizing data to cell viability markers (e.g., ATP levels) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Prodrug derivatization : Esterification of the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Structural analogs : Introducing electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

- Pharmacokinetic profiling : Using LC-MS/MS to monitor plasma half-life and metabolite formation in rodent models .

Q. How can computational modeling guide the design of derivatives with higher target affinity?

- Molecular dynamics (MD) simulations : To assess stability of ligand-enzyme complexes (e.g., 100-ns trajectories for binding free energy calculations) .

- QSAR models : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity against targets like cyclooxygenase-2 .

- ADMET prediction : Tools like SwissADME to optimize logP (2–3 range) and reduce hepatotoxicity risks .

Methodological Considerations

- Synthetic Challenges : Trace impurities (e.g., dichlorophenyl byproducts) can skew bioassay results. Use preparative HPLC or trituration for purification .

- Data Reproducibility : Document solvent lot variations (e.g., residual water in DMSO affecting solubility) and replicate assays across independent labs.

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing, including IACUC approvals for animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.